molecular formula C7H11NO4 B11767843 2,4-cis-Piperidine-2,4-dicarboxylic acid

2,4-cis-Piperidine-2,4-dicarboxylic acid

Cat. No.: B11767843
M. Wt: 173.17 g/mol
InChI Key: WXUOEIRUBILDKO-CRCLSJGQSA-N
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Description

(2R,4S)-rel-Piperidine-2,4-dicarboxylic acid is an organic compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is notable for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. It is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-rel-Piperidine-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (2R,4S)-rel-Piperidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2R,4S)-rel-Piperidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-rel-Piperidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis . The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Uniqueness: (2R,4S)-rel-Piperidine-2,4-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This stereochemistry is crucial for its role in chiral synthesis and its potential therapeutic applications .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2R,4S)-piperidine-2,4-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1

InChI Key

WXUOEIRUBILDKO-CRCLSJGQSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1C(=O)O)C(=O)O

Canonical SMILES

C1CNC(CC1C(=O)O)C(=O)O

Origin of Product

United States

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